molecular formula C18H21NO4 B6418251 N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide CAS No. 1091090-15-1

N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide

Cat. No.: B6418251
CAS No.: 1091090-15-1
M. Wt: 315.4 g/mol
InChI Key: DBHKRYYZGRSROZ-UHFFFAOYSA-N
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Description

The compound “N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide” is a complex organic molecule that contains several functional groups. It includes a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a methoxyphenyl group, which consists of a phenyl group (a ring of six carbon atoms) with a methoxy group (-O-CH3) attached .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. Furan rings can undergo reactions such as electrophilic substitution and oxidation . Phenyl groups can also participate in various reactions, particularly electrophilic aromatic substitution .

Scientific Research Applications

N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide(2-methoxyphenyl)oxane-4-carboxamide has a wide range of scientific applications. It has been used in the synthesis of other compounds, such as furan-2-ylmethyl esters and nitriles, which can be used in drug discovery and materials science. It has also been used in the synthesis of polymers, which can be used for a variety of applications, such as drug delivery and tissue engineering.

Mechanism of Action

N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide(2-methoxyphenyl)oxane-4-carboxamide acts as an intermediate in the synthesis of other compounds. When the furan-2-ylmethyl halide is reacted with the 2-methoxyphenyl oxane-4-carboxamide, a nucleophilic substitution occurs, resulting in the formation of the desired product.
Biochemical and Physiological Effects
This compound(2-methoxyphenyl)oxane-4-carboxamide has not been studied extensively for its biochemical and physiological effects. However, it has been used in the synthesis of other compounds, such as furan-2-ylmethyl esters and nitriles, which have been studied for their potential biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide(2-methoxyphenyl)oxane-4-carboxamide has several advantages for use in lab experiments. It is relatively stable, non-toxic, and has a low boiling point. Additionally, it is relatively easy to synthesize, making it a useful intermediate in the synthesis of other compounds. However, it is also relatively expensive, making it difficult to use in large-scale experiments.

Future Directions

N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide(2-methoxyphenyl)oxane-4-carboxamide has a wide range of potential future applications. It could be used in the synthesis of polymers for drug delivery and tissue engineering. Additionally, it could be used as an intermediate in the synthesis of other compounds, which could be used in drug discovery. Finally, it could be used as a starting material for the synthesis of other compounds, such as furan-2-ylmethyl esters and nitriles.

Synthesis Methods

N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide(2-methoxyphenyl)oxane-4-carboxamide can be synthesized through a variety of methods. One of the most common methods involves reacting a furan-2-ylmethyl halide with 2-methoxyphenyl oxane-4-carboxamide in the presence of a base such as sodium hydroxide. This reaction is carried out in an inert atmosphere, such as nitrogen. The reaction results in the formation of the desired product, this compound(2-methoxyphenyl)oxane-4-carboxamide.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(2-methoxyphenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-16-7-3-2-6-15(16)18(8-11-22-12-9-18)17(20)19-13-14-5-4-10-23-14/h2-7,10H,8-9,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHKRYYZGRSROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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